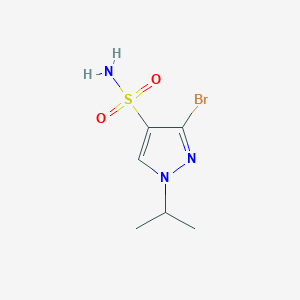

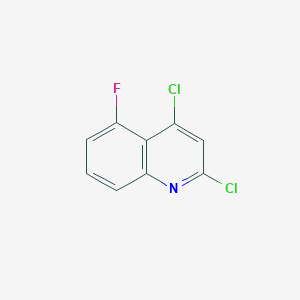

2,4-ジクロロ-5-フルオロキノリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,4-Dichloro-5-fluoroquinoline” is a chemical compound with the CAS Number: 2092047-08-8 . It has a molecular weight of 216.04 and its IUPAC name is 2,4-dichloro-5-fluoroquinoline . It is typically stored at a temperature of -10°C .

Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-5-fluoroquinoline” is represented by the InChI Code: 1S/C9H4Cl2FN/c10-5-4-8(11)13-7-3-1-2-6(12)9(5)7/h1-4H .

Physical And Chemical Properties Analysis

科学的研究の応用

- キノリン系化合物、特にフッ素化誘導体は、その抗菌性について研究されています。 2,4-ジクロロ-5-フルオロキノリンと関連する化合物群であるフルオロキノロンは、幅広い抗菌活性を示します 。研究者らは様々な細菌株に対するその有効性を調査しており、これらは医薬品開発における有望な候補となっています。

抗菌活性

Safety and Hazards

“2,4-Dichloro-5-fluoroquinoline” is considered hazardous. It has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

作用機序

Target of Action

The primary targets of 2,4-Dichloro-5-fluoroquinoline are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are involved in DNA replication, making them crucial for bacterial growth and survival .

Mode of Action

2,4-Dichloro-5-fluoroquinoline interacts with its targets by forming complexes with these enzymes and DNA . The formation of these complexes results in the breaking of DNA strands, which reversibly blocks DNA replication and bacterial growth . The second step involves the release of lethal DNA breaks from these complexes .

Biochemical Pathways

The action of 2,4-Dichloro-5-fluoroquinoline affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the unwinding of DNA, a critical step in DNA replication . This disruption leads to the cessation of bacterial growth and eventually, bacterial death .

Pharmacokinetics

Like other fluoroquinolones, it is expected to have good oral bioavailability and broad tissue distribution

Result of Action

The molecular and cellular effects of 2,4-Dichloro-5-fluoroquinoline’s action result in the inhibition of bacterial growth and survival . By causing DNA damage and blocking DNA replication, the compound leads to bacterial cell death .

生化学分析

Biochemical Properties

The nature of these interactions often involves the formation of hydrogen bonds and pi-pi stacking interactions with the aromatic ring of the quinoline .

Cellular Effects

Other quinolines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2,4-Dichloro-5-fluoroquinoline at different dosages in animal models have not been reported. It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

特性

IUPAC Name |

2,4-dichloro-5-fluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-5-4-8(11)13-7-3-1-2-6(12)9(5)7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYICSLMOSRRIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-ethoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2579600.png)

![4-chloro-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2579607.png)

![2-Chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,3-thiazole](/img/structure/B2579608.png)

![3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B2579613.png)

![1-[4-(5-Methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2579614.png)